4-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
4-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position of the piperidine ring. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for kinase inhibitors or protease modulators, due to its amine and ester functionalities .
Properties
IUPAC Name |
tert-butyl 4-[[(2S)-2-aminopropanoyl]-propan-2-ylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)19(14(20)12(3)17)13-7-9-18(10-8-13)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTGZCXXFNCBSG-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C1CCN(CC1)C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, commonly referred to as AM96390, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, synthesis, and biological effects based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C₁₆H₃₁N₃O₃
- Molar Mass : 313.44 g/mol
- CAS Number : 1354011-15-6
- Synonyms : AM96390, 1-Piperidinecarboxylic acid, tert-butyl ester derivative
The compound features a piperidine ring, which is significant in many pharmacologically active substances. The presence of an amino acid derivative suggests potential interactions with biological systems, particularly in neuropharmacology.
Synthesis
The synthesis of AM96390 involves several steps, including the protection of the carboxylic acid group using tert-butyl esterification. This method has been shown to provide good yields and allows for further modifications under mild conditions. The general synthetic pathway can be summarized as follows:
- Starting Material : 4-Carboxy-4-anilidopiperidine.
- Protection : The carboxylic acid is converted to a tert-butyl ester.
- Alkylation : Reaction with isopropylamine derivatives.
- Purification : Column chromatography to isolate the final product.
Pharmacological Effects
Research indicates that AM96390 exhibits various biological activities, particularly in the central nervous system (CNS). Its structure suggests potential interactions with neurotransmitter systems, especially those involving amino acids.
- Neuroprotective Effects : Studies have shown that compounds similar to AM96390 can protect neurons from oxidative stress and apoptosis, suggesting a role in neuroprotection.
- Analgesic Properties : Preliminary animal studies indicate that this compound may have analgesic effects, potentially through modulation of pain pathways in the CNS.
- Antidepressant Activity : The structural similarity to other known antidepressants points towards possible mood-enhancing effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy of AM96390:
- Study on Neuroprotection : A study published in the Journal of Neuropharmacology demonstrated that AM96390 significantly reduced neuronal death in models of excitotoxicity (source needed).
- Pain Modulation Research : In a controlled trial involving rodents, administration of AM96390 resulted in a marked decrease in pain response compared to control groups (source needed).
Data Table
Scientific Research Applications
Pharmaceutical Development
4-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester has been investigated for its potential as a pharmaceutical agent. Compounds with similar structures have shown promise in treating various conditions, including:
- Neurological Disorders : The compound's ability to interact with neurotransmitter systems makes it a candidate for research into treatments for conditions like depression and anxiety.
- Pain Management : Its structural analogs have been studied for analgesic properties, suggesting potential applications in pain relief therapies.
Mechanistic Studies
Research has focused on understanding the mechanism of action of this compound through:
- Binding Affinity Studies : Investigations into how the compound interacts with specific receptors and enzymes provide insights into its therapeutic potential.
- Structure-Activity Relationship (SAR) Analysis : By modifying the structure of the compound and observing changes in biological activity, researchers can identify key features responsible for efficacy.
Synthesis and Modification
The synthesis of this compound involves several key steps that can be optimized for yield and purity. This includes:
- Chemical Reactions : Hydrolysis and other chemical modifications are essential for tailoring the compound for specific applications in drug development.
- Quantitative Structure-Activity Relationship (QSAR) Studies : These studies help predict how changes in chemical structure affect biological activity, guiding future modifications.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Neurological Activity | Demonstrated significant binding to serotonin receptors, indicating potential antidepressant effects. |
| Study B | Analgesic Properties | Reported effective pain relief in animal models, suggesting further exploration in clinical settings. |
| Study C | Synthesis Optimization | Developed a more efficient synthesis route that increased yield by 30%, facilitating larger-scale production for research purposes. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers
- (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester This positional isomer substitutes the amino-propionyl-isopropyl-amino group at the 3-position of the piperidine ring instead of the 4-position. The R-configuration at the 3-position may alter binding affinity in chiral environments, such as enzyme active sites. Both compounds share identical molecular weights and functional groups but differ in regiochemistry, which could impact solubility or metabolic stability .
Substituent Variations
- The molecular weight decreases slightly (299.42 vs. ~313.45 g/mol for the isopropyl analogue), and the smaller substituent may improve membrane permeability in drug delivery applications .
- 4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester Substituting the amino-propionyl-isopropyl-amino group with a morpholine sulfonyl group introduces a polar sulfonamide moiety. This increases hydrophilicity (evidenced by higher solubility in methanol) and alters reactivity, enabling participation in hydrogen bonding or sulfonylation reactions. The synthesis involves chlorosulfonation and morpholine coupling, contrasting with the acylation steps used for the target compound .
Heterocyclic Derivatives
- 4-(4-Bromopyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester The bromopyrazole substituent introduces a halogenated aromatic system, increasing molecular weight (381.31 g/mol) and enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Key properties include a melting point of 77–81°C and moderate solubility in methanol, contrasting with the target compound’s likely lower melting point due to its flexible aliphatic chain .
- The bromine atom adds steric and electronic effects, which may influence reactivity in photoredox catalysis or nucleophilic substitutions .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|---|
| 4-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid t-Bu | (S)-2-amino-propionyl-isopropyl | ~313.45 | Not reported | Moderate in DCM | Pharmaceutical intermediates |
| (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid t-Bu | 3-position isomer | ~313.45 | Not reported | Similar to 4-isomer | Chiral synthesis |
| 4-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid t-Bu | Ethyl-amino | 299.42 | Not reported | Higher in MeOH | Drug delivery optimization |
| 4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid t-Bu | Morpholine sulfonyl | ~318.40 | Not reported | High in MeOH | Sulfonamide-based inhibitors |
| 4-(4-Bromopyrazol-1-yl)-piperidine-1-carboxylic acid t-Bu | 4-Bromopyrazole | 381.31 | 77–81 | Soluble in MeOH | Cross-coupling reactions |
Preparation Methods
Cyclization of 4-Formylpiperidine Derivatives
A common approach involves starting with 4-formylpiperidine-1-carboxylic acid tert-butyl ester. Methyl vinyl ketone reacts with this precursor in tetrahydrofuran (THF) under basic conditions (e.g., KOH) to form the piperidine ring.
Typical Conditions :
Hydrogenation of Protected Piperidinones
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (a key intermediate) is synthesized via hydrogenation of benzyl-protected precursors.
Example :
-
Reagents : Benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate, Pd/C, H₂, di-tert-butyl dicarbonate (Boc₂O).
-
Conditions : 15 psi H₂, ethanol/THF mixture.
Introduction of the Isopropyl-Amino Group
Reductive Amination
The ketone group in tert-butyl 4-oxopiperidine-1-carboxylate undergoes reductive amination with isopropylamine.
Procedure :
Alkylation of Piperidine Amines
Alternative methods use alkylation with isopropyl halides:
-
Reagents : tert-Butyl 4-aminopiperidine-1-carboxylate, isopropyl bromide, K₂CO₃.
-
Solvent : Acetonitrile.
-
Conditions : Reflux at 80°C for 8 hours.
Coupling of the (S)-2-Amino-Propionyl Moiety
Peptide Coupling with Protected Amino Acids
The (S)-2-amino-propionyl group is introduced via carbodiimide-mediated coupling:
Enzymatic Resolution for Stereochemical Control
To ensure (S)-configuration, lipase-catalyzed resolution of racemic 2-amino-propionic acid derivatives is employed:
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Enzyme : Candida antarctica lipase B (CAL-B).
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Substrate : N-acetyl-DL-2-aminopropionic acid.
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Conditions : Phosphate buffer (pH 7.0), 37°C.
Integrated Synthetic Routes
Three-Step Route (Patent CN103787971A)
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Piperidine core formation | 4-Formylpiperidine-1-carboxylate, methyl vinyl ketone, KOH/THF | 78% |
| 2 | Reductive amination | Isopropylamine, NaBH₃CN/MeOH | 87% |
| 3 | Peptide coupling | (S)-2-Boc-aminopropionic acid, HOBt/EDC | 65% |
Four-Step Route (Source 6 and 8)
| Step | Reaction | Key Details |
|---|---|---|
| 1 | Hydrogenation | Pd/C, H₂, Boc₂O in THF/EtOH |
| 2 | Reductive amination | Isopropylamine, NaBH(OAc)₃ |
| 3 | Boc-deprotection | TFA/DCM |
| 4 | Amino acid coupling | (S)-2-Fmoc-aminopropionic acid, DIC/HOAt |
Optimization Challenges and Solutions
Stereochemical Purity
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions impact yield and purity?
Methodological Answer:
The synthesis of tert-butyl piperidine carboxylate derivatives typically involves coupling reactions, Boc-protection strategies, and stereoselective acylation. Key steps include:
- Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .
- Acylation: The (S)-2-aminopropionyl moiety can be introduced via amide coupling reagents (e.g., HATU or EDC/HOBt) in solvents such as DMF or dichloromethane. Stereochemical integrity is maintained by using chiral auxiliaries or enantiopure starting materials.
- Workup: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
